molecular formula C32H29NP2 B13685199 [(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine

[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine

Cat. No.: B13685199
M. Wt: 489.5 g/mol
InChI Key: WYLFPAMRHWNREU-UHFFFAOYSA-N
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Description

(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine is a chiral phosphine ligand that has garnered significant interest in the field of organophosphorus chemistry. This compound is characterized by its unique structure, which includes two diphenylphosphino groups attached to a phenyl ring and an ethylamine backbone. The presence of these phosphine groups makes it a valuable ligand in various catalytic processes, particularly in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine typically involves the reaction of a suitable precursor with diphenylphosphine. One common method is the reaction of (1S)-1-[2-(bromophenyl)ethyl]amine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Phosphonium salts.

Scientific Research Applications

(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine primarily involves its role as a ligand in catalytic processes. The phosphine groups coordinate with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates. The specific molecular targets and pathways depend on the nature of the catalytic process and the substrates involved .

Comparison with Similar Compounds

(1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine can be compared with other similar compounds, such as:

    1,2-Bis(diphenylphosphino)benzene: Another phosphine ligand with similar applications but different structural features.

    (S)-1-(2-(Diphenylphosphino)phenyl)ethylamine: A related compound with a different backbone structure.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with different substituents on the phenyl rings .

The uniqueness of (1S)-1-[2-(Diphenylphosphino)phenyl]ethylamine lies in its chiral nature and the specific arrangement of its phosphine groups, which make it particularly effective in asymmetric catalysis .

Properties

Molecular Formula

C32H29NP2

Molecular Weight

489.5 g/mol

IUPAC Name

N-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethanamine

InChI

InChI=1S/C32H29NP2/c1-26(33-35(29-20-10-4-11-21-29)30-22-12-5-13-23-30)31-24-14-15-25-32(31)34(27-16-6-2-7-17-27)28-18-8-3-9-19-28/h2-26,33H,1H3

InChI Key

WYLFPAMRHWNREU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NP(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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